6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
CAS No.: 449766-14-7
Cat. No.: VC6432156
Molecular Formula: C26H27N3O6
Molecular Weight: 477.517
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 449766-14-7 |
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Molecular Formula | C26H27N3O6 |
Molecular Weight | 477.517 |
IUPAC Name | 6,7-dimethoxy-N-(3-methylphenyl)-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Standard InChI | InChI=1S/C26H27N3O6/c1-17-5-4-6-19(13-17)27-26(30)28-12-11-18-14-24(33-2)25(34-3)15-22(18)23(28)16-35-21-9-7-20(8-10-21)29(31)32/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,27,30) |
Standard InChI Key | KLONZIIKKNBOLR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The compound’s IUPAC name, 6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, systematically describes its structure:
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Core: A 3,4-dihydroisoquinoline bicyclic system (positions 1–4).
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Substituents:
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6,7-Dimethoxy: Methoxy (-OCH₃) groups at positions 6 and 7 of the isoquinoline ring.
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1-((4-Nitrophenoxy)methyl): A 4-nitrophenoxy moiety linked via a methylene bridge to position 1.
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2(1H)-Carboxamide: A carboxamide group at position 2, where the amide nitrogen is bonded to an m-tolyl (3-methylphenyl) group .
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The molecular formula is C₂₆H₂₆N₃O₆, with a molecular weight of 488.5 g/mol. Key structural features are illustrated below:
Structural Highlights:
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The dihydroisoquinoline core impires rigidity, influencing binding to biological targets .
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Methoxy groups enhance solubility and modulate electronic effects.
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The 4-nitrophenoxy group introduces electron-withdrawing properties, potentially affecting reactivity and target affinity .
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The m-tolylcarboxamide moiety contributes to hydrophobic interactions and steric effects .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis protocol for this compound is documented, analogous dihydroisoquinoline carboxamides are typically prepared via multi-step sequences :
Step 1: Construction of the Dihydroisoquinoline Core
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Starting materials such as tetrahydroisoquinoline or substituted phenethylamines undergo cyclization reactions. For example, Bischler-Napieralski cyclization forms the dihydroisoquinoline skeleton .
Spectroscopic Characterization
Key analytical data for structural confirmation include:
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¹H NMR: Signals for methoxy protons (δ 3.85–3.90 ppm), aromatic protons of the nitro group (δ 8.15–8.30 ppm), and m-tolyl methyl (δ 2.35 ppm) .
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹), nitro groups (~1520 and 1350 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).
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Mass Spectrometry: Molecular ion peak at m/z 488.5 (M+H)⁺ with fragments corresponding to loss of NO₂ (46 Da) and the m-tolyl group .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).
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logP: Estimated at 3.2 (ChemAxon), indicating moderate hydrophobicity suitable for blood-brain barrier penetration .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic media due to the nitrophenoxy and carboxamide groups.
Crystallographic Data
While single-crystal X-ray data for this compound are unavailable, related dihydroisoquinolines exhibit orthorhombic crystal systems with π-π stacking between aromatic rings .
Mechanism of Action
Putative Targets
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Kinase Inhibition: The nitrophenoxy group may interact with ATP-binding pockets in kinases, while the m-tolylcarboxamide contributes to hydrophobic interactions .
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Receptor Modulation: Dihydroisoquinoline cores are known to bind allosteric sites on NMDA receptors, potentiating ion channel activity .
Hypothetical Binding Model:
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The nitrophenoxy group anchors the compound to polar regions of the target.
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Methoxy groups stabilize interactions via hydrogen bonding.
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The m-tolyl moiety fills a hydrophobic pocket, enhancing affinity .
Applications and Future Directions
Therapeutic Development
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Oncology: As a kinase inhibitor candidate, this compound could be optimized for selectivity against VEGFR2 or MET .
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Neurology: Further studies should explore its effects on GluN2B/C/D-containing NMDA receptors, which are implicated in cognitive disorders .
Chemical Optimization
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